1,4-Dimethoxy-2-fluorobenzene
Overview
Description
1,4-Dimethoxy-2-fluorobenzene is a synthetic molecule that belongs to the class of halides . It is used as a ligand in X-ray crystallography and has been shown to have anti-cancer properties . It is also used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
1,4-Dimethoxy-2-fluorobenzene can be prepared by reacting primary amines with chloroformates in the presence of bases at temperatures between -20 °C and 100 °C . Another synthesis method involves the reaction of commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid .Molecular Structure Analysis
The molecular formula of 1,4-Dimethoxy-2-fluorobenzene is C8H9FO2, and its molecular weight is 156.15 . The InChI code is 1S/C8H9FO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3 .Chemical Reactions Analysis
In a Friedel-Crafts Alkylation reaction, 1,4-dimethoxybenzene can be reacted with 3-methyl-2-butanol and sulfuric acid . The electrophile for this reaction is a carbocation that forms when 3-methyl-2-butanol reacts with sulfuric acid. The nucleophile is the 1,4-dimethoxybenzene because it is an aromatic ring .Physical And Chemical Properties Analysis
1,4-Dimethoxy-2-fluorobenzene is a white crystalline low melting solid . It has a melting point of 23-26 °C, a boiling point of 119-121°C at 40mm, and a flash point of 119-121°C/40mm . It is insoluble in water . Its density is estimated to be 1.1375 , and its refractive index is 1.5038 .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Applications : 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, synthesized from 1,4-dimethoxy-2-fluorobenzene, demonstrates the compound's utility in creating derivatives through nitration, showcasing its versatility in chemical synthesis (Sweeney, McArdle, & Aldabbagh, 2018).
Charge Transfer Studies : Heterodimers of 1,4-dimethoxy-2-fluorobenzene with other molecules like 1,4-dioxane and methanol have been synthesized and studied, highlighting the compound's role in examining charge transfer and molecular interaction phenomena (Dimopoulou‐Rademann et al., 1984).
Material Science and Photophysics
- Photophysical Properties : The study of crystals of 1,4-diethynyl-2-fluorobenzene, closely related to 1,4-dimethoxy-2-fluorobenzene, reveals detailed insights into the effects of aggregation on photophysical properties, indicating its potential applications in material science and photonics (Levitus et al., 2001).
Thermodynamics and Solubility
- Thermodynamic Studies : Thermodynamics of mixtures containing fluorinated benzenes, including derivatives of 1,4-dimethoxy-2-fluorobenzene, have been extensively studied, offering valuable data for applications in chemical engineering and solution chemistry (González et al., 2021).
Applications in Energy Storage
- Redox Flow Batteries : 1,4-Dimethoxybenzene derivatives are used as catholytes in non-aqueous redox flow batteries, demonstrating the compound's significance in the development of advanced energy storage systems (Zhang et al., 2017).
Chemical Reactions and Synthesis Improvement
- Synthesis Optimization : Improved synthesis methods for compounds like 1,4-bis(bromomethyl)-2-fluorobenzene, starting from materials including 1,4-dimethoxy-2-fluorobenzene, showcase the compound's role in facilitating efficient and optimized chemical synthesis processes (Yan-min, 2007).
Crystallography and Molecular Interactions
- C-H···F Interactions in Crystal Structures : The study of C−H···F interactions in crystalline structures of fluorobenzenes, related to 1,4-dimethoxy-2-fluorobenzene, enhances our understanding of molecular interactions in solid-state chemistry and crystallography (Thalladi et al., 1998).
Molecular Dynamics and Hydrophobicity
- Hydrophobicity Studies : Research on the hydrophobicity of fluorobenzenes, including derivatives like 1,4-dimethoxy-2-fluorobenzene, provides insights into their behavior in different environments, important for understanding solubility and molecular dynamics (Kumar et al., 2019).
Safety And Hazards
1,4-Dimethoxy-2-fluorobenzene is classified as an irritant. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Relevant Papers The relevant papers related to 1,4-Dimethoxy-2-fluorobenzene can be found in the references .
properties
IUPAC Name |
2-fluoro-1,4-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCYZVMZKSOPMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232021 | |
Record name | 1,4-Dimethoxy-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00232021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethoxy-2-fluorobenzene | |
CAS RN |
82830-49-7 | |
Record name | 2-Fluoro-1,4-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82830-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dimethoxy-2-fluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082830497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dimethoxy-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00232021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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